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molecular formula C10H11NO B8610010 3-Ethyl-4-methoxybenzonitrile

3-Ethyl-4-methoxybenzonitrile

Cat. No. B8610010
M. Wt: 161.20 g/mol
InChI Key: KKJUMBKEXLFQHK-UHFFFAOYSA-N
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Patent
US08003797B2

Procedure details

To a solution of 3-ethyl-4-methoxybenzonitrile (12-2, 0.12 g, 0.71 mmol) in MeOH (3.5 mL) was added Pearlman's catalyst (0.020 g, 0.036 mmol) and concentrated HCl (0.47 mL, 5.71 mmol). The system was then stirred under an atmosphere of hydrogen via a balloon overnight. The reaction contents were filtered through a pad of celite and solvents were removed in vacuo to yield the desired product (12-3) as a salmon colored crystalline solid in the form of a mono HCl salt. ESI+MS [M+H]+ C8H12N2O2: M-16 (—NH2), 149.07 found, 149.2 required.
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
0.47 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:6]#[N:7])[CH3:2].[ClH:13]>CO.[OH-].[OH-].[Pd+2]>[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6][NH2:7])[CH3:2].[ClH:13] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
C(C)C=1C=C(C#N)C=CC1OC
Name
Quantity
0.47 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.5 mL
Type
solvent
Smiles
CO
Name
Quantity
0.02 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The system was then stirred under an atmosphere of hydrogen via a balloon overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction contents
FILTRATION
Type
FILTRATION
Details
were filtered through a pad of celite and solvents
CUSTOM
Type
CUSTOM
Details
were removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1C=C(CN)C=CC1OC
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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